2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 915019-50-0
VCID: VC4066124
InChI: InChI=1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3
SMILES: CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br
Molecular Formula: C21H17BrN4O
Molecular Weight: 421.3

2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

CAS No.: 915019-50-0

Cat. No.: VC4066124

Molecular Formula: C21H17BrN4O

Molecular Weight: 421.3

* For research use only. Not for human or veterinary use.

2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile - 915019-50-0

Specification

CAS No. 915019-50-0
Molecular Formula C21H17BrN4O
Molecular Weight 421.3
IUPAC Name 2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
Standard InChI InChI=1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3
Standard InChI Key AEWUWGWDTHMGQU-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[4,5-c]quinoline core with substituents at key positions (Figure 1):

  • Bromine at position 8 of the quinoline ring.

  • Methyl and oxo groups at positions 3 and 2, respectively, forming a 2,3-dihydroimidazole moiety.

  • A phenylpropanenitrile group at position 1, with two methyl branches on the propanenitrile chain.

Key Data:

PropertyValueSource
Molecular FormulaC₂₁H₁₇BrN₄O
Molecular Weight421.29 g/mol
SMILESCC(C)(C#N)C1=CC=C(C=C1)N2C(=O)NC3=C2C=NC4=CC=C(Br)C=C34
LogP (Partition Coefficient)4.44
Topological Polar Surface Area (TPSA)63.6 Ų

The logP value suggests moderate lipophilicity, balancing membrane permeability and solubility. The TPSA aligns with drug-like properties, favoring cellular uptake .

Synthesis and Characterization

Synthetic Pathways

A representative synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling (Figure 2):

  • Intermediate Preparation: A brominated imidazo[4,5-c]quinolinone (e.g., intermediate 9 in ) is reacted with 1-phenyl-1H-pyrazole-4-boronic acid.

  • Coupling Conditions: Bis-diphenylphosphine palladium dichloride catalyst, DMF solvent, and potassium carbonate base at 100°C for 3 hours.

  • Yield: 82.4% after silica gel chromatography .

Optimization Challenges:

  • Solvent Choice: DMF enhances reactivity but complicates purification.

  • Catalyst Loading: Low catalyst amounts (0.036 mmol) reduce costs .

Analytical Characterization

  • NMR: Key signals include δ 8.5–7.2 ppm (aromatic protons) and δ 2.1 ppm (methyl groups) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 421.3 [M+H]⁺ .

Biological Activity and Applications

Antiproliferative Activity

In vitro studies against cancer cell lines reveal promising activity (Table 1) :

Cell LineIC₅₀ (µM)Comparison to NVP-BEZ235 (Positive Control)
HepG22.42 ± 1.02~4.5× less potent (NVP-BEZ235: 0.54 ± 0.13)
A5496.29 ± 0.99~17× less potent (NVP-BEZ235: 0.36 ± 0.06)
PC-35.11 ± 1.00~25× less potent (NVP-BEZ235: 0.20 ± 0.01)

Selectivity: The compound exhibits lower toxicity to non-cancerous WI-38 cells (IC₅₀ = 32.8 ± 1.23 µM) .

Mechanism of Action

While initial hypotheses targeted the PI3K-Akt-mTOR pathway, inhibition assays showed modest activity against PI3Kα (23% inhibition) and mTOR (18%) . Alternative mechanisms, such as DNA intercalation or kinase off-target effects, are under investigation.

Future Perspectives

Structural Modifications

  • Bromine Replacement: Testing chloro or fluoro analogs may improve potency and reduce molecular weight.

  • Cyanoguanidine Prodrugs: Enhancing solubility via prodrug strategies could optimize bioavailability.

In Vivo Studies

Pharmacokinetic profiling and xenograft models are critical next steps to validate therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator